Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate
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Overview
Description
Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is known for its diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of functional groups like hydroxyl, nitro, and carboxylate makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with ethyl nitrite in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the yield and reduce the reaction time. These methods also allow for better control over reaction parameters, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxylate group under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also intercalate into DNA, disrupting its structure and function, which is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-Ethyl-3-hydroxy-6-nitroquinoline
Uniqueness
Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to the presence of both nitro and hydroxyl groups, which confer distinct reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C12H10N2O6 |
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Molecular Weight |
278.22 g/mol |
IUPAC Name |
ethyl 3-hydroxy-6-nitro-2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C12H10N2O6/c1-2-20-12(17)9-7-5-6(14(18)19)3-4-8(7)13-11(16)10(9)15/h3-5,15H,2H2,1H3,(H,13,16) |
InChI Key |
NZRUCPPOSIOHPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC2=C1C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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